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molecular formula C19H21NO5 B8431337 Benzyl 1-(2-(tert-butoxy)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Benzyl 1-(2-(tert-butoxy)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B8431337
M. Wt: 343.4 g/mol
InChI Key: KQUHTZATQJEYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096527B2

Procedure details

A solution of benzyl 1-(2-(tert-butoxy)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (924 mg, 2.69 mmol) in EtOAc (20 mL) and EtOH (5 mL) was treated with palladium 10 wt. % on activated carbon (143 mg, 0.135 mmol) under nitrogen. The reaction vessel was purged through 3 vacuum-hydrogen cycles, and was stirred under a hydrogen balloon at 23° C. After 45 min, the reaction was filtered through Celite® brand filter agent, the filter cake washed with MeOH (100 mL), the filtrates were combined and concentrated, affording the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.02-13.68 (br. s., 1H), 8.49 (br. s., 1H), 7.83 (d, J=9.39 Hz, 1H), 6.44 (d, J=9.19 Hz, 1H), 4.68 (br. s., 2H), 1.41 (s, 9H). MS (ESI, positive ion) m/z: 276.0 (M+H).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:25])[CH2:7][N:8]1[C:13](=[O:14])[CH:12]=[CH:11][C:10]([C:15]([O:17]CC2C=CC=CC=2)=[O:16])=[CH:9]1)([CH3:4])([CH3:3])[CH3:2]>CCOC(C)=O.CCO.[Pd]>[C:1]([O:5][C:6](=[O:25])[CH2:7][N:8]1[C:13](=[O:14])[CH:12]=[CH:11][C:10]([C:15]([OH:17])=[O:16])=[CH:9]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
924 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CN1C=C(C=CC1=O)C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen balloon at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was purged through 3 vacuum-hydrogen cycles
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through Celite® brand
FILTRATION
Type
FILTRATION
Details
filter agent
WASH
Type
WASH
Details
the filter cake washed with MeOH (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CN1C=C(C=CC1=O)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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